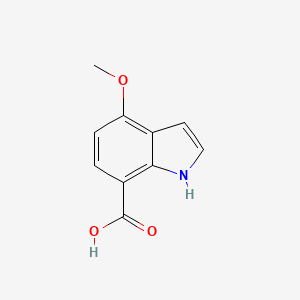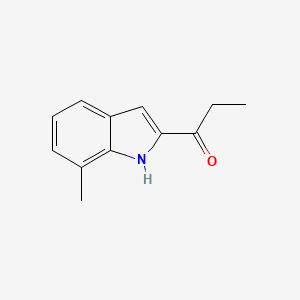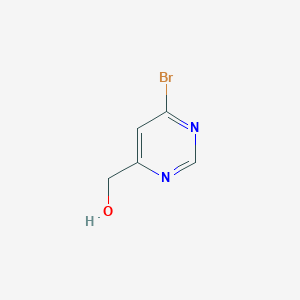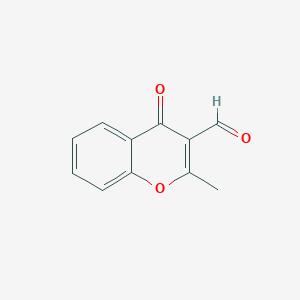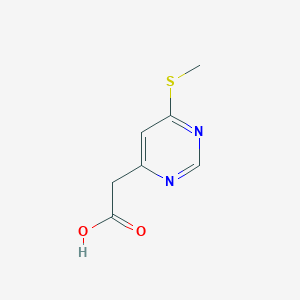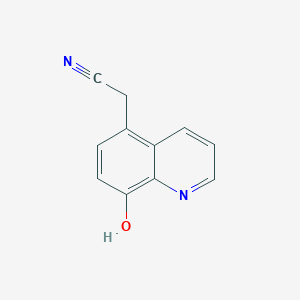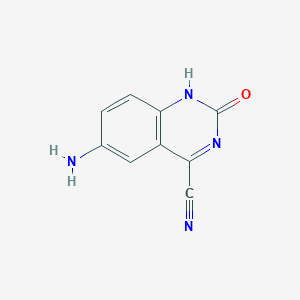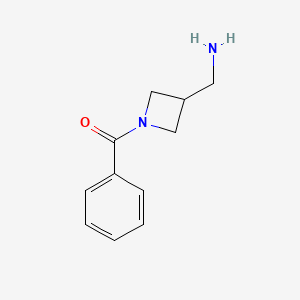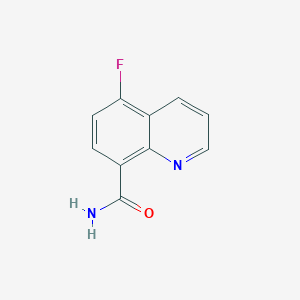![molecular formula C12H14N2 B11908298 5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 30689-00-0](/img/structure/B11908298.png)
5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides through a sequential combination of Sonogashira reaction with [3+3] cyclocondensation . Another approach involves ytterbium-catalyzed cascade cyclization using indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.
科学的研究の応用
5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antifungal and hypoglycemic effects.
作用機序
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to inhibit certain enzymes and proteins, leading to its biological effects .
類似化合物との比較
Similar Compounds
2,5,7-Trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole: This compound shares a similar core structure but with additional methyl groups.
Indole derivatives: Compounds like benzofuro[3,2-b]indole and diindole-2-carboxylate also share structural similarities.
Uniqueness
5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and serve as a versatile building block in synthetic chemistry further distinguishes it from other similar compounds.
特性
CAS番号 |
30689-00-0 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole |
InChI |
InChI=1S/C12H14N2/c1-9-10-4-2-3-5-12(10)14-8-13-7-6-11(9)14/h2-5,13H,6-8H2,1H3 |
InChIキー |
LLVSTJSKEUSCEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCNCN2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


